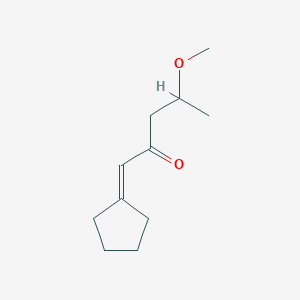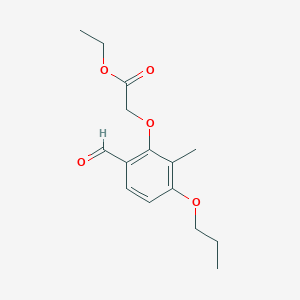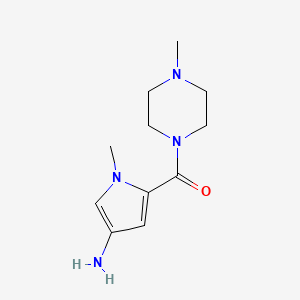![molecular formula C19H19N2O2P B12523680 Phosphinic acid, phenyl[[(phenylmethyl)amino]-2-pyridinylmethyl]- CAS No. 653565-01-6](/img/structure/B12523680.png)
Phosphinic acid, phenyl[[(phenylmethyl)amino]-2-pyridinylmethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic acid, phenyl[[(phenylmethyl)amino]-2-pyridinylmethyl]- is a complex organophosphorus compound It is characterized by the presence of a phosphinic acid group attached to a phenyl ring, which is further substituted with a phenylmethylamino group and a 2-pyridinylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, phenyl[[(phenylmethyl)amino]-2-pyridinylmethyl]- typically involves multi-step organic reactions. One common method involves the condensation of carbonyl compounds with primary amines to form azomethine intermediates. These intermediates are then reacted with tris(trimethylsilyl) phosphite to yield trimethylsilylphosphonic esters. Finally, these esters are cleaved under mild conditions using methanol-water to produce the desired phosphinic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity. The use of microwave-stimulated reactions and other green chemistry techniques can also be employed to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinic acid, phenyl[[(phenylmethyl)amino]-2-pyridinylmethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphinic acid group to phosphine derivatives.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane, trialkyl phosphites, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions include various phosphonic and phosphine derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Phosphinic acid, phenyl[[(phenylmethyl)amino]-2-pyridinylmethyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an antibacterial and antiviral agent.
Medicine: Explored for its role in the development of new therapeutic agents, including anticancer and antimalarial drugs.
Industry: Utilized in the production of polymers and other materials with unique properties
Wirkmechanismus
The mechanism of action of phosphinic acid, phenyl[[(phenylmethyl)amino]-2-pyridinylmethyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a bioisostere, mimicking the behavior of natural substrates in biological systems. This allows it to inhibit enzymes or disrupt metabolic pathways, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphonic acid, phenyl-
- Phosphonic acid, (phenylmethyl)-, diethyl ester
- Phosphinic acid, phenyl[[(phenylmethyl)amino]methyl]-
Uniqueness
Phosphinic acid, phenyl[[(phenylmethyl)amino]-2-pyridinylmethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry .
Eigenschaften
CAS-Nummer |
653565-01-6 |
|---|---|
Molekularformel |
C19H19N2O2P |
Molekulargewicht |
338.3 g/mol |
IUPAC-Name |
[(benzylamino)-pyridin-2-ylmethyl]-phenylphosphinic acid |
InChI |
InChI=1S/C19H19N2O2P/c22-24(23,17-11-5-2-6-12-17)19(18-13-7-8-14-20-18)21-15-16-9-3-1-4-10-16/h1-14,19,21H,15H2,(H,22,23) |
InChI-Schlüssel |
KBFFGLYTLUYFCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(C2=CC=CC=N2)P(=O)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methyl-N-[3-(4-methylanilino)propyl]formamide](/img/structure/B12523598.png)
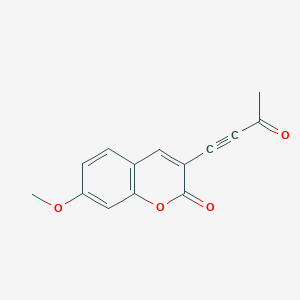
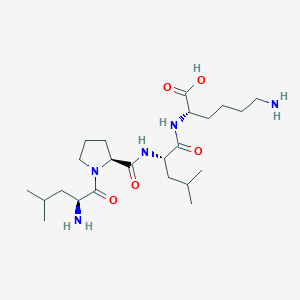
![N-{1-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ylidene}hydroxylamine](/img/structure/B12523615.png)
![3-Methoxy-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B12523620.png)
![(2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydrazine](/img/structure/B12523623.png)
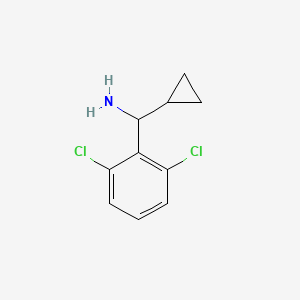
![8-[(Pyren-2-yl)oxy]octane-1-thiol](/img/structure/B12523633.png)


![3,3'-(Propane-1,3-diyl)bis[2-(4-methoxyphenyl)-3,4-dimethyloxetane]](/img/structure/B12523641.png)
